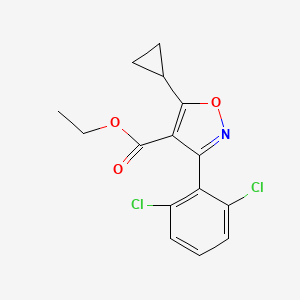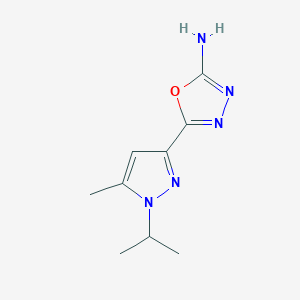
2-Fluor-4-(1H-1,2,4-Triazol-1-yl)benzaldehyd
Übersicht
Beschreibung
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that has been studied for its potential applications in various fields . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde and similar compounds has been reported in the literature . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Wissenschaftliche Forschungsanwendungen
Antifungalmittelentwicklung
2-Fluor-4-(1H-1,2,4-Triazol-1-yl)benzaldehyd: ist ein wichtiger Zwischenprodukt bei der Synthese von Fluconazol, einem weit verbreiteten Antimykotikum . Fluconazol wirkt, indem es das fungale Cytochrom-P450-Enzym 14α-Demethylase hemmt, was die Umwandlung von Lanosterol zu Ergosterol, einem essentiellen Bestandteil der Pilzzellmembran, verhindert. Die Fluor- und Triazolgruppe der Verbindung sind entscheidend für ihre Aktivität und machen sie zu einem wertvollen Ziel für die pharmazeutische Forschung.
Krebsforschung
Derivate von 1,2,4-Triazol, wie z. B. This compound, haben in Antikrebsstudien vielversprechende Ergebnisse gezeigt. Diese Verbindungen können zytotoxische Wirkungen gegen verschiedene Krebszelllinien aufweisen, was sie zu potenziellen Kandidaten für die Entwicklung neuer Chemotherapeutika macht .
Referenzstandards für die Qualitätskontrolle
Diese Verbindung wird als Referenzstandard in der pharmazeutischen Industrie verwendet, um die Qualität und Reinheit von Fluconazolpräparaten zu gewährleisten. Sie dient als Referenzpunkt für die Verunreinigungsprofilierung und unterstützt die analytische Entwicklung, Methodenvalidierung und Stabilitätstests von Antimykotika .
Synthese von heterocyclischen Verbindungen
Der im This compound vorhandene Triazolring ist ein vielseitiges Gerüst in der heterocyclischen Chemie. Er kann zur Synthese einer Vielzahl von heterocyclischen Verbindungen mit möglichen Anwendungen in der medizinischen Chemie verwendet werden, z. B. Inhibitoren verschiedener Enzyme oder Rezeptoren .
Materialwissenschaft
Triazolderivate werden aufgrund ihrer elektrochemischen Eigenschaften untersucht, die bei der Entwicklung von elektrochromen Materialien, optischen Geräten und elektronischen Bauteilen eingesetzt werden können. Die Fähigkeit, die elektronischen Eigenschaften dieser Verbindungen feinabzustimmen, macht sie für solche Anwendungen geeignet .
Antimikrobielle Studien
Der strukturelle Baustein von Triazol ist bekanntlich für antimikrobielle Eigenschaften verantwortlich. Forschungen zu This compound und seinen Derivaten könnten zur Entdeckung neuer antimikrobieller Wirkstoffe führen, die gegen resistente Bakterien- und Pilzstämme wirksam sind .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures have been studied for their inhibitory activities against various cancer cell lines .
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Result of Action
Similar compounds have been shown to exhibit potent inhibitory activities against various cancer cell lines .
Biochemische Analyse
Biochemical Properties
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect the metabolic pathways of other compounds .
Cellular Effects
The effects of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the expression of genes involved in apoptosis and cell proliferation. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold doses beyond which the compound’s toxicity becomes apparent, affecting vital organs and systems .
Metabolic Pathways
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect the metabolic flux and levels of various metabolites, influencing the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of 2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and toxicity .
Subcellular Localization
2-Fluoro-4-(1H-1,2,4-triazol-1-YL)benzaldehyde exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects. This localization is crucial for understanding the compound’s mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-fluoro-4-(1,2,4-triazol-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3O/c10-9-3-8(2-1-7(9)4-14)13-6-11-5-12-13/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCVNRSDLZVWHQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=NC=N2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674296 | |
| Record name | 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
433920-89-9 | |
| Record name | 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)
![ethyl 4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]benzoate](/img/structure/B1393059.png)
![N1-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B1393060.png)
![dimethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393061.png)

![3-Isopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1393064.png)






![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethan-1-one](/img/structure/B1393077.png)
